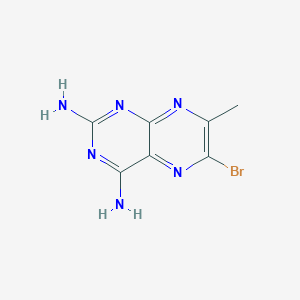

6-Bromo-7-methylpteridine-2,4-diamine

Description

Historical Context and Discovery of Pteridine (B1203161) Systems

The story of pteridines began in the late 19th century with the isolation of pigments from the wings of butterflies, which gave the class of compounds their name, derived from the Greek word "pteron," meaning wing. These initial discoveries of compounds like xanthopterin (B1683600) laid the groundwork for a deeper understanding of a new class of bicyclic heteroaromatic compounds. Over the years, the pteridine structure was elucidated, revealing a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings. This fundamental discovery opened the door to recognizing the widespread presence and importance of pteridine derivatives in nature.

Fundamental Structural Characteristics of the Pteridine Nucleus

The pteridine nucleus is an aromatic heterocyclic compound composed of a pyrimidine ring fused to a pyrazine ring. This fusion results in a unique electronic landscape, characterized by electron-deficient carbon atoms due to the presence of four nitrogen atoms. This inherent electron deficiency is a key determinant of the chemical reactivity of the pteridine ring system, making it susceptible to nucleophilic attack. The positions on the rings are numbered, allowing for the precise description of substituted derivatives.

Overview of Pteridine Derivatives in Chemical and Biological Systems

Pteridine derivatives are ubiquitous in biological systems and play crucial roles in a myriad of metabolic pathways. Well-known examples include folic acid and its derivatives (folates), which are essential for one-carbon transfer reactions in the synthesis of nucleotides and amino acids. Biopterin and its reduced form, tetrahydrobiopterin (B1682763) (BH4), are vital cofactors for aromatic amino acid hydroxylases, enzymes necessary for the synthesis of neurotransmitters. Riboflavin (vitamin B2) also contains a pteridine-like isoalloxazine ring. The diverse functions of these natural derivatives have spurred significant interest in the synthesis and study of novel pteridine analogs for various applications. nih.gov

Significance of Halogenated and Alkyl-Substituted Pteridines in Research

The introduction of halogen and alkyl substituents onto the pteridine core is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. Halogenation, for instance, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Bromine, in particular, is known to be a bioisostere for other groups and can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Alkyl groups, such as a methyl group, can also impact a compound's steric and electronic properties, potentially enhancing its selectivity and potency. The strategic placement of these substituents can lead to the development of potent and selective inhibitors of enzymes or receptor modulators.

Specific Focus on 6-Bromo-7-methylpteridine-2,4-diamine within the Pteridine Landscape

Within the vast family of pteridines, this compound presents a unique combination of structural features. The 2,4-diamino substitution pattern is a key pharmacophore in many biologically active pteridines, including the diuretic triamterene (B1681372) and the dihydrofolate reductase inhibitor methotrexate (B535133). The presence of a bromine atom at the 6-position and a methyl group at the 7-position further functionalizes the pyrazine ring, offering potential for tailored biological activity and use as a chemical probe. While this specific compound is not as extensively studied as some other pteridine derivatives, its structural motifs suggest it could be of significant interest in medicinal chemistry and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN6 |

|---|---|

Molecular Weight |

255.08 g/mol |

IUPAC Name |

6-bromo-7-methylpteridine-2,4-diamine |

InChI |

InChI=1S/C7H7BrN6/c1-2-4(8)12-3-5(9)13-7(10)14-6(3)11-2/h1H3,(H4,9,10,11,13,14) |

InChI Key |

CLWIERBYKHFBAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=NC(=NC2=N1)N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 7 Methylpteridine 2,4 Diamine

Synthetic Routes to the Pteridine (B1203161) Core Structure

The foundational pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is most commonly synthesized through condensation reactions. These reactions typically involve building the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine precursor.

Condensation Reactions with 2,4,5,6-Tetraaminopyrimidine (B94255) Precursors

A well-established and versatile method for the synthesis of the 2,4-diaminopteridine (B74722) scaffold is the condensation of 2,4,5,6-tetraaminopyrimidine, or its salts, with a 1,2-dicarbonyl compound. This reaction, a variation of the Gabriel-Isay synthesis, directly yields the pteridine core. The selection of the dicarbonyl component is crucial as it dictates the substitution pattern on the pyrazine ring of the final product.

For the synthesis of a 7-methyl substituted pteridine, methylglyoxal is the preferred dicarbonyl reactant. The reaction proceeds by the nucleophilic attack of the amino groups of the tetraaminopyrimidine on the carbonyl carbons of methylglyoxal, followed by cyclization and dehydration to form the aromatic pteridine ring system. The reaction of 2,4,5,6-tetraaminopyrimidine bisulfite with methylglyoxal in water, upon refluxing, yields 2,4-diamino-7-methylpteridine. google.com

| Reactants | Dicarbonyl Compound | Product | Conditions |

| 2,4,5,6-Tetraaminopyrimidine bisulfite | Methylglyoxal | 2,4-Diamino-7-methylpteridine | Reflux in water |

| 2,4,5,6-Tetraaminopyrimidine sulfate | Glyoxal bisulfite | 2,4-Diaminopteridine | Boiled in water |

| 2,4,5,6-Tetraaminopyrimidine bisulfite | Biacetyl | 2,4-Diamino-6,7-dimethylpteridine | Heated in water |

This table presents examples of pteridine synthesis from 2,4,5,6-tetraaminopyrimidine and various dicarbonyl compounds.

Ring Closure Strategies for Pyrazine Moiety Formation

The formation of the pyrazine ring is the key step in constructing the pteridine core from a pyrimidine precursor. This is typically achieved through a cyclocondensation reaction. The reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound is a classic example of this strategy. The reaction is believed to proceed through the formation of a dihydropteridine intermediate, which then undergoes oxidation to the aromatic pteridine. In some synthetic procedures, an oxidizing agent may be explicitly added, or atmospheric oxygen can serve this purpose. The pH of the reaction media can also play a critical role in influencing the regioselectivity of the condensation, particularly when unsymmetrical dicarbonyl compounds are used.

Strategies for Introducing Bromo and Methyl Substituents

With the pteridine core in hand, the next critical phase is the introduction of the bromo and methyl groups at the desired C-6 and C-7 positions, respectively. This can be achieved through various halogenation and methylation techniques, employed in a specific sequence to ensure the correct final substitution pattern.

Halogenation Techniques at Pteridine C-6 Position

The direct and regioselective bromination of the C-6 position of a pre-formed 7-methylpteridine-2,4-diamine presents a synthetic challenge due to the electron-rich nature of the pteridine ring system, which can lead to multiple halogenations or reactions at other positions. However, electrophilic halogenation is a common method for introducing halogens onto heterocyclic rings. Reagents such as N-bromosuccinimide (NBS) are often employed for this purpose, sometimes in the presence of a radical initiator or an acid catalyst, depending on the substrate and desired outcome.

A notable related synthesis involves the bromination of a 6-hydroxymethylpteridine derivative. In this approach, 2,4-diamino-6-hydroxymethylpteridine can be treated with N-bromosuccinimide and triphenylphosphine to yield 2,4-diamino-6-bromomethylpteridine. While this method introduces a bromine atom at the 6-position via a methyl group, it highlights a feasible strategy for incorporating bromine into the 6-position of the pteridine scaffold. The direct bromination of the C-6 carbon of the pteridine ring would likely proceed via an electrophilic aromatic substitution mechanism, where the electron-donating amino groups activate the ring towards electrophilic attack.

| Starting Material | Brominating Agent/Reagents | Product |

| 2,4-Diamino-6-hydroxymethylpteridine | N-Bromosuccinimide, Triphenylphosphine | 2,4-Diamino-6-bromomethylpteridine |

| Functionalized N-propagyl-amino-pyrimidinones | Bromine | Functionalized 6-bromopteridines |

This table illustrates methods for introducing a bromo substituent onto a pteridine or a related precursor.

Methylation Approaches at Pteridine C-7 Position

The introduction of a methyl group at the C-7 position is most conveniently and regioselectively achieved during the initial synthesis of the pteridine core. As previously described, the use of methylglyoxal as the 1,2-dicarbonyl component in the condensation reaction with 2,4,5,6-tetraaminopyrimidine directly and efficiently places a methyl group at the C-7 position of the resulting 2,4-diaminopteridine. google.com This approach is generally preferred over attempting to methylate a pre-existing pteridine, which could lead to a mixture of isomers and N-methylation products. The reaction between 2-phenylpyrimidine-4,5,6-triamine and methylglyoxal, for instance, has been shown to yield the 7-methyl derivative.

Sequential and Convergent Synthesis Pathways

The synthesis of 6-Bromo-7-methylpteridine-2,4-diamine can be envisioned through both sequential and convergent strategies.

A sequential pathway is the more direct and commonly implied approach. This would involve a step-by-step construction and functionalization of the molecule.

Step 1: Synthesis of the Pteridine Core. 2,4,5,6-Tetraaminopyrimidine is condensed with methylglyoxal to produce 7-methylpteridine-2,4-diamine.

Step 2: Bromination. The resulting 7-methylpteridine-2,4-diamine is then subjected to a regioselective bromination at the C-6 position. This step would require careful selection of the brominating agent and reaction conditions to ensure the desired regioselectivity and to avoid over-bromination or other side reactions.

A convergent synthesis pathway , while potentially more complex to design, could offer advantages in terms of efficiency and yield. This approach would involve the synthesis of two or more key fragments that are then combined in the final stages to form the target molecule. A hypothetical convergent route could involve:

Fragment A Synthesis: Preparation of a suitably substituted and activated pyrimidine precursor that already contains the di-amino functionalities.

Fragment B Synthesis: Preparation of a pyrazine precursor or a related open-chain compound that contains the C-6 bromo and C-7 methyl substituents.

Final Condensation: The two fragments would then be reacted together in a final ring-closing step to afford the desired this compound. This approach, however, is less commonly documented for this specific substitution pattern compared to the sequential approach.

An exploration into the synthesis of the heterocyclic compound this compound reveals a landscape of established and innovative chemical strategies. The methodologies for creating this specific pteridine derivative are built upon the foundational principles of pteridine chemistry, with modern advancements offering pathways to enhanced efficiency and purity. This article delves into the optimization of reaction conditions, the management of potential impurities, and the application of emerging technologies in its synthesis.

Structural Characterization and Spectroscopic Analysis of 6 Bromo 7 Methylpteridine 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

¹H NMR Spectral Analysis of Aromatic and Alkyl Protons

The proton (¹H) NMR spectrum of 6-Bromo-7-methylpteridine-2,4-diamine is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The methyl group protons at the 7-position would likely appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm, due to the electron-donating nature of the alkyl group. The protons of the two amino groups at the 2- and 4-positions are expected to produce broader signals, the chemical shifts of which can be influenced by solvent and concentration. These amine protons would likely be observed in the range of 6.0-8.0 ppm. Due to the absence of a proton at the 6-position, the pteridine (B1203161) ring itself does not contribute signals in the aromatic region, simplifying the spectrum.

Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~6.5 | Broad Singlet | 2H | -NH₂ at C4 |

| ~7.5 | Broad Singlet | 2H | -NH₂ at C2 |

¹³C NMR Spectral Analysis of Carbon Framework

The carbon-13 (¹³C) NMR spectrum provides complementary information by mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The methyl carbon at the 7-position is expected to appear at a high field, typically around 20 ppm. The carbon atoms of the pteridine ring will resonate at lower fields, with their precise chemical shifts influenced by the attached substituents (bromo and amino groups) and the nitrogen atoms within the ring system. The carbon atom bearing the bromine (C6) would be significantly influenced by the halogen's electronegativity. The carbons attached to the amino groups (C2 and C4) and the other ring carbons (C4a, C7, and C8a) will have characteristic chemical shifts that aid in their assignment.

Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH₃ |

| ~110 | C6 |

| ~150-165 | C2, C4, C4a, C7, C8a |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this specific molecule, with its isolated methyl group and amine protons that may or may not show coupling, the utility of COSY might be limited to observing potential long-range couplings if any exist.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would definitively link the proton signal of the methyl group to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of bromine, carbon, hydrogen, and nitrogen atoms in the correct proportions. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide information about the molecule's structure. The fragmentation pattern of this compound would likely involve the loss of the bromine atom, the methyl group, or parts of the pteridine ring system. Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the proposed connectivity. For instance, the loss of a bromine radical (•Br) or a methyl radical (•CH₃) would produce characteristic fragment ions, the masses of which would correspond to the remaining molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectroscopic data for this compound is currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

There is no published UV-Vis spectroscopic data for this compound.

X-ray Crystallography for Solid-State Structure and Conformation

The crystal structure of this compound has not been determined or reported in publicly accessible literature.

Chemical Reactivity and Derivatization of 6 Bromo 7 Methylpteridine 2,4 Diamine

Reactions at the Halogenated Position (C-6)

The electron-deficient nature of the pteridine (B1203161) ring system, further influenced by the electron-withdrawing pyrazine (B50134) ring, renders the C-6 position susceptible to various substitution reactions. The bromine atom at this position serves as a versatile leaving group, enabling the introduction of a wide array of substituents through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., with Amines, Alkoxides, Thiolates)

Analogous to other 6-halopurines and related heterocycles, the C-6 bromine of 6-Bromo-7-methylpteridine-2,4-diamine is expected to undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. The reactivity is driven by the electron-deficient character of the pteridine core, which stabilizes the intermediate Meisenheimer complex.

Amines: Reaction with primary and secondary amines, including anilines and aliphatic amines, can lead to the formation of 6-amino-substituted pteridine derivatives. These reactions often proceed in polar solvents and may be facilitated by the addition of a base to neutralize the hydrogen bromide generated.

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide or ethoxide, can displace the bromide to yield 6-alkoxy-7-methylpteridine-2,4-diamines.

Thiolates: Similarly, treatment with thiolates, for instance, sodium thiophenoxide, would result in the corresponding 6-thioether derivatives.

These substitutions are generally high-yielding and selective for the C-6 position, leaving the other functional groups on the molecule intact under appropriate reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-6 bromo position of the pteridine serves as an excellent handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-pteridine with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. This allows for the synthesis of 6-aryl or 6-heteroaryl-7-methylpteridine-2,4-diamines, significantly expanding the structural diversity of the core molecule.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne. This is achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base, yielding 6-alkynyl-7-methylpteridine-2,4-diamines.

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-pteridine with an alkene, catalyzed by a palladium complex in the presence of a base. This results in the formation of 6-alkenyl-7-methylpteridine-2,4-diamines.

Table 1: Overview of C-6 Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Resulting C-C Bond |

|---|---|---|---|

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²) - C(sp²) |

Reactions at the Methyl Group (C-7)

The methyl group at the C-7 position is activated by the adjacent electron-withdrawing pyrazine ring, making it susceptible to oxidation and halogenation, thereby providing further avenues for functionalization.

Oxidation Reactions

Enzymatic oxidation of the 7-methyl group of pteridine derivatives has been reported. For instance, rabbit liver aldehyde oxidase can catalyze the oxidation of 2,4-diamino-6-methylpteridine at the 7-position. nih.gov This suggests that this compound could potentially be oxidized to the corresponding 7-hydroxymethyl or 7-carboxylic acid derivative under specific enzymatic or chemical conditions. Such transformations would introduce new functional groups for further derivatization.

Halogenation of the Methyl Group for Further Functionalization

Reactivity of the Diamine Functionalities (C-2 and C-4)

The amino groups at the C-2 and C-4 positions are nucleophilic and can undergo reactions typical of aromatic amines.

Acylation: The amino groups can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. It may be possible to achieve selective acylation by controlling the reaction conditions.

Alkylation: Alkylation of the amino groups is also feasible, leading to secondary or tertiary amines. Studies on related 2,4-diaminopteridine (B74722) derivatives have demonstrated that N-alkylation can be achieved. nih.gov

Diazotization: In principle, primary aromatic amines can undergo diazotization upon treatment with nitrous acid to form diazonium salts. These intermediates are highly reactive and can be converted to a variety of other functional groups. However, the stability and reactivity of diazonium salts derived from the electron-deficient pteridine ring would need to be carefully considered.

The differential reactivity of the two amino groups could potentially be exploited for selective functionalization, although this would likely require careful optimization of reaction conditions.

Table 2: Summary of Functional Group Reactivity

| Position | Functional Group | Type of Reaction | Potential Reagents |

|---|---|---|---|

| C-6 | Bromo | Nucleophilic Substitution | Amines, Alkoxides, Thiolates |

| C-6 | Bromo | Cross-Coupling | Boronic acids, Alkynes, Alkenes |

| C-7 | Methyl | Oxidation | Oxidizing agents, Enzymes |

| C-7 | Methyl | Halogenation | NBS, Radical initiator |

| C-2, C-4 | Diamine | Acylation | Acid chlorides, Anhydrides |

| C-2, C-4 | Diamine | Alkylation | Alkyl halides |

| C-2, C-4 | Diamine | Diazotization | Nitrous acid |

Acylation and Alkylation Reactions

The presence of two primary amino groups at the C2 and C4 positions makes this compound susceptible to acylation and alkylation reactions.

Acylation: The amino groups can be acylated using standard reagents such as acyl chlorides or anhydrides. The reactivity of these amino groups is influenced by the electronic properties of the pteridine ring system. Due to the electron-withdrawing nature of the pyrazine ring, the amino groups are generally less nucleophilic than those on a simple pyrimidine (B1678525) ring. However, they are still sufficiently reactive to undergo acylation, typically under basic conditions to neutralize the acid byproduct. The reaction can proceed to give mono- or di-acylated products, and the regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed.

Alkylation: Alkylation of the pteridine ring system can occur at several positions, including the exocyclic amino groups and the nitrogen atoms of the heterocyclic core. Direct alkylation of the amino groups can be achieved with alkyl halides. However, a significant challenge in the alkylation of pteridine and related purine (B94841) systems is controlling the regioselectivity of N-alkylation versus exocyclic amino group alkylation, as well as selective alkylation of the different ring nitrogens. The pteridine nucleus has multiple nitrogen atoms (N1, N3, N5, and N8) that can potentially be alkylated. The outcome of the reaction is highly dependent on the nature of the alkylating agent, the solvent, and the presence or absence of a base. For instance, in related purine systems, alkylation often yields a mixture of N7 and N9 isomers. It is plausible that alkylation of this compound could similarly lead to a mixture of products alkylated at the ring nitrogens, in addition to the exocyclic amino groups.

Table 1: Predicted Reactivity in Acylation and Alkylation

| Reaction Type | Reagent | Potential Products | Remarks |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride | Mono- and di-acylated derivatives at C2 and C4 amino groups | Reactivity is modulated by the electron-withdrawing pteridine core. |

| Alkylation | Alkyl halide | N-alkylated and/or amino-alkylated products | Regioselectivity is a key challenge, with potential for multiple isomers. |

Formation of Condensed Ring Systems

The 2,4-diaminopteridine scaffold can serve as a building block for the synthesis of more complex, condensed heterocyclic systems. The formation of these fused rings often involves reactions that utilize the amino groups and adjacent ring positions. One common strategy for constructing fused pteridine systems is through the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound. Although this compound is not a 4,5-diaminopyrimidine, its 2,4-diamino substitution pattern allows for analogous cyclization strategies.

For instance, reactions that involve the C2 and C4 amino groups could potentially lead to the formation of new rings fused to the pyrimidine portion of the pteridine core. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of diaminopteridines suggests that reactions with bifunctional electrophiles could yield novel polycyclic structures. The development of methods for the synthesis of pteridines fused to other heterocycles is an active area of research due to the potential biological activities of these compounds.

Redox Chemistry of the Pteridine Ring System

The pteridine ring is a redox-active system, capable of existing in fully oxidized, dihydro, and tetrahydro forms. nih.gov This redox activity is fundamental to the biological roles of many naturally occurring pteridines, which often act as cofactors in enzymatic redox reactions. ibs.re.krnih.gov The redox potential of the pteridine core in this compound is influenced by its substituents.

Pteridines can undergo both chemical and electrochemical reduction to their dihydro and tetrahydro derivatives. These reduced forms are often less stable than the fully aromatic oxidized form and can be susceptible to re-oxidation in the presence of air. nih.gov Furthermore, oxidized pterins are known to be fluorescent and can act as photosensitizers, leading to the production of reactive oxygen species upon irradiation. researchgate.net

Table 2: Possible Redox States of the Pteridine Core

| Redox State | Description | Stability |

|---|---|---|

| Oxidized | Fully aromatic pteridine ring | Most stable form |

| Dihydro | Partially reduced pyrazine ring | Less stable, prone to oxidation |

| Tetrahydro | Fully reduced pyrazine ring | Least stable, readily oxidized |

Stability and Degradation Pathways

The stability of this compound is an important consideration for its handling, storage, and application. Pteridines, in general, are susceptible to degradation under certain conditions.

Oxidative Stability: As discussed in the redox chemistry section, reduced forms of pteridines are particularly sensitive to oxidation. Even the fully oxidized form can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents or upon exposure to light, which can generate reactive oxygen species. researchgate.net

Photostability: Many pteridine derivatives are known to be light-sensitive. Photodegradation can occur through various pathways, including photooxidation and photoreduction. The absorption of UV or visible light can promote the molecule to an excited state, from which it can undergo chemical reactions leading to decomposition.

Effect of Bromine: The incorporation of a bromine atom into a heterocyclic ring can influence its stability. In some systems, the presence of bromine has been shown to reduce thermodynamic stability. nih.govresearchgate.net The C-Br bond itself can be a site of reactivity, for instance, undergoing nucleophilic substitution or dehalogenation under certain conditions.

Potential degradation pathways for this compound could involve cleavage of the pteridine ring system, modification or loss of the substituents, or polymerization. The specific degradation products would depend on the conditions (e.g., pH, temperature, presence of light and oxygen).

Computational Chemistry and Molecular Modeling of 6 Bromo 7 Methylpteridine 2,4 Diamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 6-Bromo-7-methylpteridine-2,4-diamine. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.

Molecular Orbital Analysis

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

Based on these analogous systems, the electronic properties of this compound can be inferred. The presence of the electron-withdrawing bromine atom and the electron-donating amino groups on the pteridine (B1203161) core is expected to significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich pteridine ring system, particularly involving the nitrogen atoms and amino groups, while the LUMO may be distributed over the pyrazine (B50134) ring and influenced by the bromine substituent.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Molecular Orbital | Energy (eV) (Estimated) | Characteristics (Predicted) |

| HOMO | -6.0 to -5.5 | Localized on the diaminopyrimidine ring, high electron density on amino groups. |

| LUMO | -1.5 to -1.0 | Distributed across the pyrazine ring, influenced by the bromine atom. |

| HOMO-LUMO Gap | 4.0 to 4.5 | Indicates high kinetic stability and low chemical reactivity. |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid system like the pteridine core, conformational flexibility is primarily associated with the rotation of substituent groups. In the case of this compound, the key rotational bond is that of the methyl group at the 7-position.

Computational studies on N- and C-methylated N-acylhydrazones have demonstrated that methylation can significantly alter preferred dihedral angles and induce shifts in conformation. nih.gov While the pteridine ring itself is largely planar, the rotational barrier of the methyl group and any slight out-of-plane distortions of the amino groups would be the primary focus of a conformational analysis. DFT calculations could map the potential energy surface as a function of the methyl group's dihedral angle, identifying the most stable (lowest energy) conformation. It is anticipated that the steric hindrance between the methyl group and the adjacent bromine atom at the 6-position would be a determining factor in its preferred orientation.

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules to the active site of a protein.

Target Identification and Binding Affinity Prediction

Pteridine derivatives are well-known for their interactions with various biological targets, most notably dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a key target for anticancer and antimicrobial drugs. zsmu.edu.uanih.gov The structural similarity of this compound to the diaminopteridine core of methotrexate (B535133), a potent DHFR inhibitor, makes DHFR a primary potential target.

Other potential targets for pteridine derivatives include protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases like cancer. frontiersin.orgnih.gov Molecular docking studies of pteridine analogs against various protein kinases could reveal potential inhibitory activity.

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more favorable interaction. Docking studies of 2,4-diaminopyrimidine (B92962) analogues with Mycobacterium tuberculosis DHFR have shown that these compounds can be effectively classified based on their binding affinities. thaiscience.info

Table 2: Predicted Binding Affinities of this compound with Potential Protein Targets (Hypothetical)

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Dihydrofolate Reductase (Human) | 1U72 | -8.5 to -9.5 | Methotrexate | -10.0 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.0 to -8.0 | Staurosporine | -9.2 |

| Aurora Kinase A | 1MQ4 | -7.5 to -8.5 | MLN8054 | -9.8 |

Ligand-Protein Interaction Analysis

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound docked into the active site of DHFR, it is anticipated that the 2,4-diamino groups would form key hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785), mimicking the interactions of methotrexate. nih.gov The methyl group at the 7-position and the pteridine ring itself could engage in hydrophobic interactions with nonpolar residues. The bromine atom at the 6-position could potentially form halogen bonds or other specific interactions within the binding pocket, potentially enhancing binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and its interactions with the surrounding solvent. mdpi.com

MD simulations of this compound in an aqueous solution would reveal how the molecule interacts with water molecules and how its conformation fluctuates over time. The solvation shell around the molecule, particularly the hydrogen bonding patterns involving the amino groups and the nitrogen atoms of the pteridine ring, could be characterized. researchgate.net

Furthermore, MD simulations can be used to study the stability of the ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex in a solvent environment, one can observe the dynamics of the ligand within the binding site and assess the stability of the key interactions identified in the docking pose. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time can indicate its stability within the binding pocket, with smaller fluctuations suggesting a more stable binding mode. The conformational flexibility of both the ligand and the protein's active site residues can also be analyzed to understand the induced-fit effects upon binding. nih.gov

Prediction of ADME Parameters (Excluding Toxicity and Safety)

In the realm of contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to forecast its pharmacokinetic profile. For novel compounds like this compound, in silico computational models serve as an indispensable tool for the preliminary prediction of these parameters, offering insights that guide further experimental studies. nih.gov These predictive models leverage large datasets of experimentally determined properties and employ quantitative structure-activity relationship (QSAR) methodologies to estimate the ADME profile of new chemical entities. nih.gov

A variety of freely accessible web-based platforms, such as SwissADME, pkCSM, and PreADMET, are commonly utilized to generate these predictions. biorxiv.orgresearchgate.netnih.gov These tools analyze the two-dimensional structure of a molecule to compute a range of physicochemical and pharmacokinetic properties. The predicted ADME parameters for this compound, based on such computational models, are summarized in the interactive table below. It is crucial to interpret these values as estimations that necessitate subsequent in vitro and in vivo validation.

The predicted parameters suggest that this compound possesses molecular characteristics that are generally favorable for a potential drug candidate. For instance, its molecular weight and the number of hydrogen bond donors and acceptors are within the ranges defined by Lipinski's Rule of Five, which is a widely used guideline for predicting drug-likeness and oral bioavailability. nih.gov The consensus Log P value indicates a moderate lipophilicity, which is often a prerequisite for effective membrane permeation and absorption. nih.gov

Predictions regarding gastrointestinal absorption and blood-brain barrier (BBB) penetration provide initial insights into the compound's potential distribution. While a high probability of human intestinal absorption is predicted, the models suggest that the compound is unlikely to cross the blood-brain barrier, which could be advantageous in minimizing central nervous system side effects for peripherally acting drugs. acs.org Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter, which could otherwise limit its intracellular concentration and efficacy. acs.org

In terms of metabolism, predictions often focus on the interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. researchgate.net Computational models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms. For this compound, it is predicted to not inhibit major CYP enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which is a favorable characteristic as it suggests a lower likelihood of drug-drug interactions.

Predicted ADME Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| Log P (Lipophilicity) | 1.0 - 3.0 | Moderate lipophilicity, favorable for absorption | |

| Hydrogen Bond Donors | ≤ 5 | Compliant with Lipinski's Rule of Five | |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant with Lipinski's Rule of Five | |

| Polar Surface Area | < 140 Ų | Indicates good potential for cell membrane permeability | |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| P-glycoprotein Substrate | No | Not likely to be removed from cells by this efflux pump | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | Moderate to High | The extent to which the compound binds to proteins in the blood | |

| Metabolism | CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme | |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this enzyme | |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme | |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme | |

| Excretion | Renal Clearance | Moderate | Suggests partial elimination via the kidneys |

Structure-Based Design Principles for Analog Generation

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. nih.govacs.org For this compound, the generation of analogs would be guided by the structural features of its intended target enzyme or receptor. Pteridine derivatives are known to interact with a variety of enzymes, often by mimicking endogenous pterin (B48896) cofactors. nih.govijrpr.com A common target for pteridine-based compounds is pteridine reductase (PTR1), an enzyme found in certain parasites. nih.govelectronicsandbooks.comacs.org

The core pteridine scaffold of this compound serves as a key pharmacophore that can engage in crucial hydrogen bonding interactions with the active site of a target protein. nih.govacs.org The 2,4-diamine substitution pattern is particularly important, as these amino groups can act as hydrogen bond donors, mimicking the interactions of natural pterin ligands. orientjchem.org

When designing analogs, several key principles of structure-based design would be applied:

Scaffold Hopping and Bioisosteric Replacement: The pteridine core can be modified or replaced with other heterocyclic systems that maintain the key hydrogen bonding pattern. For instance, pyrrolopyrimidines have been successfully employed as pteridine bioisosteres. nih.govacs.org This approach can lead to novel chemical matter with improved properties.

Modification of Substituents: The substituents on the pteridine ring, namely the 6-bromo and 7-methyl groups, provide avenues for analog generation.

The 6-bromo group can be replaced with other halogens (e.g., chlorine, fluorine) to modulate electronic properties and binding interactions. Alternatively, it can be substituted with small alkyl, alkoxy, or cyano groups to probe the steric and electronic requirements of the binding pocket.

The 7-methyl group projects into a specific region of the binding site. Replacing this methyl group with larger alkyl or aryl groups can explore additional hydrophobic interactions. Introducing polar functional groups at this position could also form new hydrogen bonds with the target.

Exploiting Target-Specific Features: The design of analogs should be informed by the specific topology of the target's active site. If the three-dimensional structure of the target is known, molecular docking simulations can be used to predict the binding modes of virtual analogs. ijfmr.com This allows for the rational design of modifications that enhance binding affinity and selectivity. For example, if the active site has a nearby hydrophobic pocket, extending a substituent from the pteridine core to occupy this pocket could significantly increase potency.

Improving Physicochemical Properties: Analog generation is not solely focused on improving potency. Modifications to the structure of this compound would also aim to optimize its physicochemical properties, such as solubility and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, while blocking metabolically liable sites can increase the compound's half-life.

The iterative process of designing, synthesizing, and testing new analogs based on these principles is a cornerstone of modern drug discovery. nih.gov For this compound, this approach holds the potential to yield new compounds with enhanced biological activity and a more favorable pharmacokinetic profile.

Biological Activity and Mechanistic Studies Excluding Clinical, Dosage, Safety

Investigation of Enzymatic Inhibition Profiles

The biological effects of 6-Bromo-7-methylpteridine-2,4-diamine are primarily rooted in its action as an enzyme inhibitor. The 2,4-diaminopteridine (B74722) scaffold is a well-established pharmacophore that mimics the pterin (B48896) portion of folic acid, allowing it to act as a competitive inhibitor for enzymes involved in folate metabolism.

Inhibition of Dihydrofolate Reductase (DHFR) and Related Enzymes

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. asm.org The 2,4-diaminopteridine core is a foundational structure for many DHFR inhibitors. nih.gov

Studies on a wide range of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogs, which are structurally similar to the pteridine (B1203161) , have demonstrated potent inhibition of DHFR from various sources, including mammalian (rat liver), fungal (Pneumocystis carinii), and protozoan (Toxoplasma gondii) origins. nih.gov For instance, the introduction of different substituents at the 6-position significantly influences inhibitory activity, with some analogs displaying IC₅₀ values in the nanomolar range. nih.govnih.gov Specifically, in a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines, IC₅₀ values against rat liver DHFR varied from the low nanomolar to the micromolar range, underscoring the sensitivity of the enzyme to the nature of the 6-substituent. nih.gov The presence of a bromine atom at the 6-position, as seen in the title compound, is expected to contribute positively to the inhibitory activity against DHFR. zsmu.edu.ua

Table 1: Inhibitory Activity of Selected 2,4-Diaminopteridine Analogs against Dihydrofolate Reductase (DHFR)

| Compound/Analog | Enzyme Source | IC₅₀ (µM) |

|---|---|---|

| 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | T. gondii DHFR | 0.00088 |

| 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.0023 |

This table presents data for structurally related compounds to illustrate the potent DHFR inhibitory activity of the 2,4-diamino heterocyclic scaffold. Data sourced from nih.govnih.gov.

Inhibition of Pteridine Reductases (PTR1)

In certain pathogenic protozoa, such as Leishmania and Trypanosoma, Pteridine Reductase 1 (PTR1) provides a metabolic bypass to DHFR inhibition, conferring resistance to traditional antifolate drugs. PTR1 can also reduce dihydrofolate to tetrahydrofolate, ensuring the parasite's survival even when its DHFR is blocked. nih.gov Consequently, dual inhibitors of both DHFR and PTR1 are considered highly promising antiparasitic agents.

The 2,4-diaminopteridine scaffold is known to be a potent inhibitor of parasitic pteridine reductases. nih.gov Research on related 2,4-diaminopteridine derivatives has shown that these compounds can effectively inhibit PTR1. For example, various new 2,4-diaminopteridine derivatives have been synthesized and shown to have improved inhibitory activities against Trypanosoma brucei (Tb) PTR1 and Leishmania major (Lm) PTR1. nih.gov The design of these inhibitors often focuses on modifying the substituents at the 6-position of the pteridine ring to enhance potency and selectivity. nih.gov

Interaction with Other Metabolic Enzymes (e.g., Nitroaldolase, Thymidylate Synthase)

While the primary targets for 2,4-diaminopteridine derivatives are folate pathway enzymes, interactions with other metabolic enzymes are also explored to understand their full biological profile.

Thymidylate Synthase (TS): This enzyme is another critical component of the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). While some antifolates target TS, there is no specific data in the reviewed literature indicating direct, potent inhibitory activity of this compound against thymidylate synthase. The effect of this compound on thymidylate levels is more likely an indirect consequence of DHFR inhibition and the resulting depletion of THF cofactors.

Nitroaldolase: There is no available scientific literature detailing the interaction or inhibitory activity of this compound or its close analogs against nitroaldolase.

Modulation of Cellular Pathways

By inhibiting key metabolic enzymes, this compound and related compounds can profoundly affect cellular processes that depend on the products of these enzymatic reactions.

Effects on Cell Proliferation and Apoptosis in Cellular Models

The inhibition of DHFR and subsequent disruption of nucleotide synthesis leads to the arrest of cell proliferation. Pteridine derivatives have demonstrated significant cytotoxic and anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov For example, certain 4-aminopteridine derivatives have shown cytotoxic potential against leukemia cell lines like HL-60 and K562. researchgate.net

Furthermore, the induction of apoptosis (programmed cell death) is a known consequence of treatment with potent DHFR inhibitors. nih.gov Bromine-containing compounds, in particular, have been noted for their ability to induce apoptosis in cancer cells. nih.gov The mechanism often involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. While direct studies on this compound are lacking, it is plausible that its potent antifolate activity would lead to cell cycle arrest and the induction of apoptosis in rapidly dividing cells. nih.govorientjchem.org

Table 2: Cytotoxic Activity of Selected Pteridine Analogs

| Compound/Analog | Cell Line | Activity |

|---|---|---|

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines (various) | HL-60 (Leukemia) | >80% cytotoxicity at highest dose |

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines (various) | K562 (Leukemia) | >80% cytotoxicity at highest dose |

This table shows the anti-proliferative effects of structurally related pteridine compounds in cancer cell lines. Data sourced from nih.govresearchgate.net.

Impact on Nucleotide Synthesis Pathways

The primary mechanistic consequence of inhibiting DHFR and PTR1 is the disruption of the folate cycle, which directly impacts the de novo synthesis of nucleotides. By preventing the regeneration of tetrahydrofolate (THF), these inhibitors cause a depletion of N⁵,N¹⁰-methylenetetrahydrofolate, a cofactor essential for thymidylate synthase to produce dTMP. researchgate.net This blockade of dTMP synthesis leads to an imbalance in the pool of deoxynucleotides, specifically a lack of deoxythymidine triphosphate (dTTP). The absence of sufficient dTTP inhibits DNA replication and repair, ultimately leading to cell cycle arrest and cell death, particularly in rapidly proliferating cells like cancer cells or pathogenic microorganisms. researchgate.net

Interactions with Immune System Components (e.g., in vitro immune cell activation)

The pteridine scaffold, to which this compound belongs, is recognized for its role in various biological processes, including the modulation of the immune system. Research into related pteridine derivatives has indicated that these compounds can influence immune responses. For instance, certain substituted pteridines are known to affect a range of targets with therapeutic potential. While direct studies on this compound's effect on immune cell activation are not extensively detailed in the available literature, the broader class of 2,4-diaminopteridine derivatives has been investigated for anti-inflammatory properties, which are intrinsically linked to immune system modulation. These anti-inflammatory effects often stem from the inhibition of enzymes like lipoxygenases, which are involved in inflammatory pathways. nih.govnih.gov

Antioxidant and Radical Scavenging Properties in Biochemical Assays

Oxidative stress is a key factor in the pathology of numerous diseases, including chronic inflammation. nih.gov Compounds that can mitigate oxidative stress through radical scavenging are of significant scientific interest. A novel series of N-substituted 2,4-diaminopteridines has been synthesized and assessed for their antioxidant capabilities in various assays. nih.govnih.gov Many of these derivatives demonstrated potent antioxidant properties against lipid peroxidation. nih.govnih.gov

The substitution pattern on the pteridine ring is critical for this activity. For example, the presence of 6,7-dimethyl groups on the pteridine core was found to significantly enhance the compound's ability to protect against lipid peroxidation. nih.gov Although specific data for the 6-bromo-7-methyl variant is not singled out in broad studies, the established importance of the 6,7-substituents suggests it would possess activity within the spectrum of this chemical class.

Table 1: Antioxidant Activity of Selected Pteridine Derivatives (Note: This table is illustrative of the general class of compounds, as specific data for this compound was not available in the reviewed sources.)

| Compound Structure (General) | Assay Type | Notable Findings |

| 6,7-disubstituted-2,4-diaminopteridines | Lipid Peroxidation Assay | Substituents at positions 6 and 7 greatly influence antioxidant capacity. nih.gov |

| N-substituted 2,4-diaminopteridines | Multiple Antioxidant Assays | Many derivatives show potent lipid antioxidant properties. nih.gov |

In vitro Antimicrobial Activity against Pathogenic Microorganisms

The 2,4-diaminopteridine core is a well-established scaffold in the development of antimicrobial agents, largely due to its structural similarity to the pterin moiety of folic acid, a critical nutrient for many microorganisms.

Pteridine derivatives have historically been studied for their antibacterial effects. For example, the related compound 2:4-diamino-6:7-dibenzylpteridine has shown activity against antibiotic-resistant staphylococci. nih.gov These compounds often act as antifolates, interfering with the folic acid synthesis pathway that is essential for bacterial DNA synthesis, repair, and methylation. nih.gov While specific enzyme inhibition data for this compound, such as its effects on DNA ligase or peptide deformylase, is not specified, its structural class is known to target key enzymes in microbial metabolic pathways.

The antifolate mechanism of diaminopteridines makes them promising candidates for antiparasitic agents, as many protozoan parasites rely on their own folate synthesis pathways. Several 2,4-diamino-6-arylaminomethylpteridines are potent inhibitors of parasitic pteridine reductases (PTR1), an enzyme found in trypanosomatid parasites like Leishmania and Trypanosoma. nih.govnih.gov Inhibition of PTR1 is a key strategy in the development of therapies for infections caused by these organisms. nih.gov Furthermore, inhibitors based on a 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido structure have been developed to target the essential enzyme FolD in Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.govnih.gov Given this context, this compound is a compound of interest for its potential antiparasitic properties.

Table 2: Antimicrobial and Antiparasitic Context of the 2,4-Diaminopteridine Scaffold

| Organism Type | Target Pathway/Enzyme (Example) | Activity of Related Compounds |

| Bacteria (e.g., Staphylococcus) | Folic Acid Synthesis | Activity against antibiotic-resistant strains has been observed. nih.gov |

| Protozoa (e.g., Leishmania, Trypanosoma) | Pteridine Reductase (PTR1), FolD | Potent inhibition by various substituted 2,4-diaminopteridines. nih.govnih.govnih.govnih.gov |

In vivo Studies in Non-Human Animal Models for Mechanistic Insights (e.g., inflammation models without toxicity/safety focus)

To understand the mechanistic action of these compounds in a complex biological system, non-human animal models are employed. The anti-inflammatory potential of pteridine-2,4-diamine derivatives has been evaluated in a rat model of colitis, an inflammatory bowel disease. nih.govnih.gov In these studies, several derivatives showed efficacy at low doses, demonstrating potent anti-inflammatory activity. nih.govnih.gov These models are crucial for assessing how the antioxidant and enzyme-inhibiting properties observed in vitro translate to a physiological response. researchgate.netnih.gov The use of phlogistic agents like carrageenan to induce paw edema in rats is another common model to screen for anti-inflammatory effects by measuring the reduction in swelling. ijpras.comresearchgate.net Such studies provide insights into the compound's ability to modulate the complex cascade of inflammatory mediators in vivo.

Structure Activity Relationship Sar Investigations

Impact of Bromine Substitution at C-6 on Biological Activity and Specificity

The substitution at the C-6 position of the pteridine (B1203161) ring is a critical determinant of biological activity. While direct SAR studies for 6-Bromo-7-methylpteridine-2,4-diamine are not extensively detailed in publicly available research, the role of halogen substitution on related heterocyclic scaffolds is well-established in medicinal chemistry. Halogens, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of a bromine atom can modulate:

Lipophilicity : Bromine increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability. This is a crucial factor, as many inhibitors must reach intracellular targets.

Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the pteridine ring system. This can affect the pKa of the molecule and the strength of hydrogen bonds formed with the target protein, thereby influencing binding affinity.

Steric Interactions : The size of the bromine atom can provide beneficial steric interactions within a specific binding pocket of a target enzyme, potentially leading to increased potency and selectivity. Conversely, it could also introduce unfavorable steric hindrance if the pocket is too small.

In related heterocyclic systems, such as purines, modification at the 6-position is a common strategy to develop compounds with a wide range of biological activities. For instance, the synthesis of 6-substituted purines from 2-amino-6-chloropurine (B14584) has yielded derivatives with significant antifungal properties. researchgate.net Similarly, in the context of antifolates, substitutions at the 6-position of the pteridine core are known to be crucial for activity against enzymes like dihydrofolate reductase (DHFR). mdpi.com The presence of a bulky or electron-withdrawing group at this position can impact how the inhibitor fits into the active site, thereby affecting its inhibitory power and selectivity against different species' enzymes.

Influence of Methyl Group at C-7 on Molecular Recognition and Target Binding

The C-7 position of the pteridine ring is another key site for modification that influences molecular recognition and target binding. The methyl group in this compound, though small, can have a profound impact on the compound's interaction with a biological target.

The influence of the C-7 methyl group can be attributed to:

Conformational Rigidity : Substituents at the C-6 and C-7 positions can influence the conformation of larger side chains that might be attached to the pteridine core, locking them into a bioactive conformation.

Selectivity : The specific topology of an enzyme's active site means that even minor changes, like the addition of a methyl group, can dramatically affect binding affinity. For example, in the development of fluoroquinolone inhibitors, a C7-substituent was found to be critical for binding to the GyrB subunit of DNA gyrase, rescuing the activity of modified analogs. nih.gov This highlights the importance of substituents in this region for specific target interactions.

Role of the Diamine Functionalities at C-2 and C-4 in Efficacy

The 2,4-diamino motif is a cornerstone of the biological activity of many pteridine derivatives, particularly those targeting the folate pathway. This structural feature is a well-established pharmacophore responsible for potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA, RNA, and proteins. mdpi.comsci-hub.se

The efficacy derived from the C-2 and C-4 diamine groups is primarily due to their ability to mimic the natural substrate, dihydrofolate. Specifically:

Hydrogen Bonding : The 2,4-diaminopyrimidine (B92962) portion of the pteridine ring is crucial for anchoring the inhibitor within the DHFR active site. The N-1 nitrogen and the 2-amino group form key hydrogen bonds with a conserved carboxylic acid residue (e.g., Asp-27 in E. coli DHFR), while the 4-amino group forms another critical hydrogen bond with a backbone carbonyl oxygen (e.g., Ile-94 in E. coli DHFR).

Protonation : The N-1 atom is protonated at physiological pH, allowing it to form a strong ionic bond with the negatively charged carboxylate of the conserved aspartate residue, a feature central to the high-affinity binding of inhibitors like methotrexate (B535133).

This binding mode is characteristic of numerous "classical" and "non-classical" antifolates. sci-hub.se Compounds featuring the 2,4-diamino pharmacophore, including 2,4-diaminopteridines, 2,4-diaminopyrimidines (e.g., trimethoprim), and 2,4-diaminoquinazolines, are all effective DHFR inhibitors. sci-hub.seacs.orgnih.gov Research has demonstrated that 2,4-diaminopteridine-based compounds can act as precursors for potent antifolates like methotrexate within the malaria parasite Plasmodium falciparum, highlighting the fundamental role of this moiety in targeting the folate pathway. nih.gov

Exploration of Modifications to the Pteridine Ring System

Beyond substitutions on the periphery of the this compound scaffold, modifications to the core pteridine ring system itself have been extensively explored to generate novel therapeutic agents. These modifications can alter the fundamental electronic and structural properties of the molecule, leading to different biological activities or improved selectivity.

Key modifications include:

Ring Reduction : The pyrazine (B50134) ring of the pteridine system can be reduced to yield dihydro- or tetrahydropteridine derivatives. These different oxidation states have distinct biological roles. mdpi.com For example, 5,6,7,8-tetrahydrobiopterin is a vital cofactor for several aromatic amino acid monoxygenases. researchgate.net This modification significantly changes the geometry of the ring from planar to puckered, which alters how the molecule fits into enzyme active sites.

Heteroatom Substitution : Replacing carbon or nitrogen atoms within the ring or adding exocyclic heteroatoms can lead to new classes of compounds. For instance, thio-containing pteridines have been synthesized and evaluated as DHFR inhibitors and for their antiradical activity. nih.gov

These explorations demonstrate the versatility of the pteridine scaffold, which can be tailored through fundamental structural changes to target a wide array of biological macromolecules beyond the classic DHFR target.

Comparative SAR with Other Pteridine Derivatives

The SAR of this compound can be better understood by comparing it with other pteridine derivatives and related heterocyclic compounds that target similar enzymes. The most common target for 2,4-diaminopteridines is DHFR, making a comparison with other DHFR inhibitors particularly insightful.

Methotrexate, a well-known anticancer agent, is a pteridine derivative that potently inhibits human DHFR. mdpi.com Its structure features the core 2,4-diaminopteridine (B74722) ring, but with a large N-10-methyl-p-aminobenzoyl-L-glutamate side chain. This side chain extends into a deeper channel of the DHFR active site, forming additional interactions that contribute to its high affinity but also its toxicity.

In contrast, "non-classical" inhibitors like trimethoprim (B1683648) (a 2,4-diaminopyrimidine) are more selective for bacterial DHFR over the human enzyme. sci-hub.se This selectivity arises from differences in the active site topology between species. The SAR of trimethoprim analogs shows that the nature of the benzyl (B1604629) group at the 5-position is critical for activity and selectivity. sci-hub.se

A systematic study on pteridine derivatives designed to inhibit pteridine reductase 1 (PTR1) and DHFR in parasites provides a clear example of comparative SAR. nih.gov By modifying three distinct modules of the lead compound—the N10 substituent, the para-amino benzoic acid (PABA) moiety, and the glutamate (B1630785) tail—researchers were able to fine-tune the inhibitory profile and selectivity against parasite enzymes versus the human off-target (hDHFR). This work underscores how modifications to different parts of a pteridine scaffold can dramatically alter potency and selectivity.

The table below presents a comparison of the inhibitory activities of various 2,4-diamino heterocyclic compounds against DHFR from different sources, illustrating the impact of the core scaffold and its substituents.

Note: IC50 values are approximate and gathered from various sources for comparative purposes. DAMPA is 2,4-diamino-N10-methyl-pteroic acid, a precursor metabolized to methotrexate.

This comparative analysis reveals that while the 2,4-diamino functionality is essential for DHFR inhibition, the nature of the heterocyclic core (pteridine vs. pyrimidine) and the substituents at other positions (like C-6 and C-7) are crucial for modulating potency and achieving selectivity against a specific target enzyme.

Applications in Chemical Biology and Preclinical Research

Use as Chemical Probes for Biological Pathways

No studies were identified that describe the use of 6-Bromo-7-methylpteridine-2,4-diamine as a chemical probe to investigate biological pathways. While related compounds, such as radiolabeled purine (B94841) derivatives, have been developed as PET tracers, similar applications for this specific pteridine (B1203161) derivative are not documented in the available literature.

Potential as Research Tools in Metabolic and Cellular Studies

No literature was found that details the use of this compound as a research tool in metabolic or cellular studies.

It is possible that this compound exists as a synthetic intermediate in the preparation of more complex, biologically active molecules. For instance, related brominated pteridines have been mentioned in patents as precursors for the synthesis of drugs like methotrexate (B535133). However, information on the biological activity of this specific intermediate is not provided.

Future Research Directions

Advanced Synthetic Approaches for Novel Analogs

Future research should focus on the development of advanced and efficient synthetic methodologies to generate a diverse library of analogs of 6-Bromo-7-methylpteridine-2,4-diamine. The diversity-oriented synthesis of pteridines has been recognized as a powerful approach to creating novel compounds for biological screening. strath.ac.uk Modifications at various positions of the pteridine (B1203161) core could be systematically explored. For instance, substitution of the bromine atom at the 6-position with different functional groups could modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Furthermore, variations of the methyl group at the 7-position and the amino groups at the 2- and 4-positions could also lead to the discovery of compounds with improved potency and selectivity. researchgate.net The development of regioselective synthesis methods will be crucial to control the outcome of these chemical transformations. derpharmachemica.com The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could accelerate the production of these novel analogs.

High-Throughput Screening and Lead Optimization Studies

To efficiently evaluate the biological potential of the newly synthesized analogs, high-throughput screening (HTS) methodologies will be indispensable. ewadirect.comufl.edu HTS allows for the rapid assessment of large compound libraries against a variety of biological targets. chemdiv.com Initial screening campaigns could focus on well-established targets for pteridine derivatives, such as kinases and other enzymes involved in cell signaling pathways. nih.govorientjchem.org Once initial "hits" are identified, a comprehensive lead optimization process should be initiated. This will involve iterative cycles of chemical synthesis and biological testing to improve the pharmacological profile of the lead compounds. nih.gov Structure-activity relationship (SAR) studies will be vital in this phase to understand how chemical modifications impact biological activity and to guide the design of more potent and selective molecules. nih.gov

Exploration of New Biochemical Targets and Pathways

While pteridine derivatives have been traditionally associated with certain biological targets, there is a vast and underexplored landscape of potential biochemical interactions. Future research should venture into identifying novel molecular targets and pathways for this compound and its analogs. numberanalytics.com This could involve target deconvolution studies for active compounds identified through phenotypic screening. Techniques such as chemical proteomics and affinity chromatography coupled with mass spectrometry can be employed to pull down the protein targets of these compounds from cell lysates. The diverse biological activities reported for pteridine derivatives, including anti-inflammatory, antimicrobial, and antitumor effects, suggest that they may interact with a wide array of proteins. nih.govresearchgate.netresearchgate.net Unraveling these new interactions could open up entirely new therapeutic avenues.

Mechanistic Studies at the Molecular Level

A deep understanding of how this compound and its active analogs exert their biological effects is crucial for their further development. Mechanistic studies at the molecular level will be essential to elucidate their mode of action. This includes determining the binding affinity and kinetics of the interaction between the compounds and their protein targets using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). X-ray crystallography or cryo-electron microscopy could provide detailed structural information about the compound-target complex, revealing the key molecular interactions responsible for binding and activity. nih.gov Furthermore, cell-based assays can be used to investigate the downstream effects of target engagement on cellular signaling pathways and physiological responses. researchgate.net

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of pteridine research necessitates a collaborative and interdisciplinary approach. Future progress in understanding and exploiting the potential of this compound will be significantly enhanced through collaborations between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. brynmawr.edu Synthetic chemists can contribute their expertise in designing and executing efficient synthetic routes, while medicinal chemists can guide the lead optimization process. Biologists and pharmacologists are essential for conducting the biological evaluation and mechanistic studies. Computational scientists can employ molecular modeling and simulation techniques to predict the binding modes of the compounds and to guide the design of new analogs. nih.gov Such interdisciplinary collaborations will be key to accelerating the translation of basic research findings into tangible therapeutic applications.

Q & A

Q. What role does AI-driven automation play in accelerating the discovery of novel derivatives?

- Methodological Answer : Integrate robotic liquid handlers with machine learning (ML) algorithms for high-throughput experimentation. Train ML models on historical reaction data to predict optimal conditions for new substitutions. Use real-time feedback from inline analytics (e.g., PAT tools) to adjust parameters autonomously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.